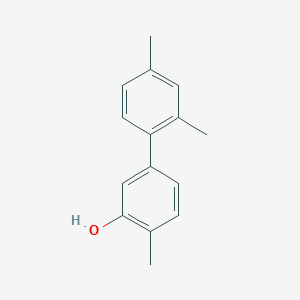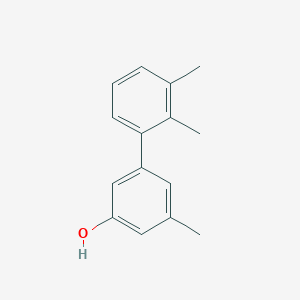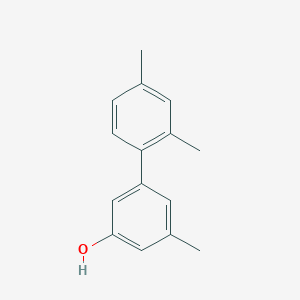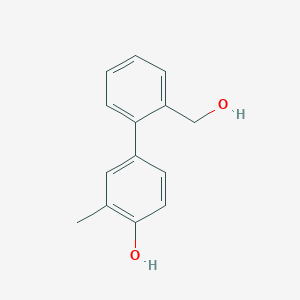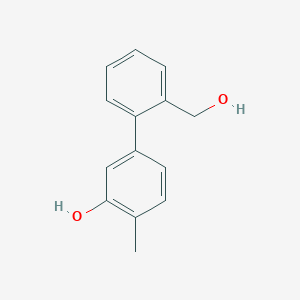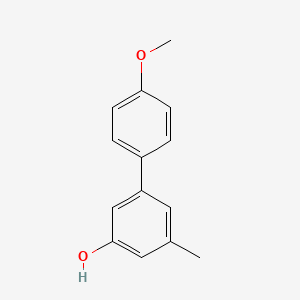
5-(3-Hydroxymethylphenyl)-2-methylphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-Hydroxymethylphenyl)-2-methylphenol is an organic compound that belongs to the class of phenols It is characterized by the presence of a hydroxymethyl group attached to a phenyl ring, which is further substituted with a methyl group and a hydroxyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Hydroxymethylphenyl)-2-methylphenol can be achieved through several synthetic routes. One common method involves the reaction of 3-hydroxymethylbenzaldehyde with 2-methylphenol under basic conditions. The reaction typically proceeds via a nucleophilic aromatic substitution mechanism, where the hydroxymethyl group acts as a nucleophile, attacking the electrophilic carbon of the benzaldehyde.
Reaction Conditions:
Reagents: 3-Hydroxymethylbenzaldehyde, 2-Methylphenol
Catalyst: Sodium hydroxide
Solvent: Ethanol
Temperature: 60-80°C
Time: 4-6 hours
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and reduced reaction times. The use of catalysts such as palladium on carbon can further enhance the efficiency of the reaction.
Análisis De Reacciones Químicas
Types of Reactions
5-(3-Hydroxymethylphenyl)-2-methylphenol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The hydroxyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.
Substitution: The phenolic hydroxyl group can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce additional functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, sulfuric acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nitric acid, sulfuric acid, halogens (chlorine, bromine)
Major Products Formed
Oxidation: 5-(3-Carboxyphenyl)-2-methylphenol
Reduction: 5-(3-Methylphenyl)-2-methylphenol
Substitution: 5-(3-Nitrophenyl)-2-methylphenol, 5-(3-Halophenyl)-2-methylphenol
Aplicaciones Científicas De Investigación
5-(3-Hydroxymethylphenyl)-2-methylphenol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antioxidant properties. It can be used in the development of new pharmaceuticals and bioactive compounds.
Medicine: Research has shown that derivatives of this compound may have therapeutic potential in treating diseases such as cancer and inflammation.
Industry: The compound is used in the production of polymers, resins, and other industrial materials. Its phenolic structure provides stability and enhances the properties of these materials.
Mecanismo De Acción
The mechanism of action of 5-(3-Hydroxymethylphenyl)-2-methylphenol involves its interaction with various molecular targets and pathways. The hydroxymethyl and phenolic groups allow the compound to form hydrogen bonds and interact with enzymes and receptors in biological systems. This interaction can lead to the modulation of enzyme activity, inhibition of microbial growth, and reduction of oxidative stress.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(3-Hydroxymethylphenyl)-2-methylphenol
- 5-(4-Hydroxymethylphenyl)-2-methylphenol
- 5-(3-Hydroxymethylphenyl)-3-methylphenol
Uniqueness
5-(3-Hydroxymethylphenyl)-2-methylphenol is unique due to the specific positioning of the hydroxymethyl and methyl groups on the phenyl ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to similar compounds, it may exhibit different reactivity and biological activity, which can be exploited in research and industrial applications.
Propiedades
IUPAC Name |
5-[3-(hydroxymethyl)phenyl]-2-methylphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O2/c1-10-5-6-13(8-14(10)16)12-4-2-3-11(7-12)9-15/h2-8,15-16H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYFRTGPCAFAZSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC=CC(=C2)CO)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90683725 |
Source


|
| Record name | 3'-(Hydroxymethyl)-4-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90683725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1262002-38-9 |
Source


|
| Record name | 3'-(Hydroxymethyl)-4-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90683725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
